Welcome to the BenchChem Online Store!
molecular formula C7H4BrF3O B1440122 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene CAS No. 954235-83-7

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene

Cat. No. B1440122
M. Wt: 241 g/mol
InChI Key: BZXMUSAMMGLTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465811B2

Procedure details

This compound is obtained in the form of an oil (unpurified) by refluxing a mixture of 2-bromo-5-fluorophenol and ethyl bromodifluoroacetate in acetone overnight in the presence of potassium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].Br[C:11]([F:18])([F:17])C(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:17][CH:11]([F:18])[O:9][C:3]1[CH:4]=[C:5]([F:8])[CH:6]=[CH:7][C:2]=1[Br:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained in the form of an oil (unpurified)
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing

Outcomes

Product
Name
Type
Smiles
FC(OC1=C(C=CC(=C1)F)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.